molecular formula C7H3BrClFO2 B13070243 3-Bromo-5-chloro-6-fluoro-2-hydroxybenzaldehyde

3-Bromo-5-chloro-6-fluoro-2-hydroxybenzaldehyde

Cat. No.: B13070243
M. Wt: 253.45 g/mol
InChI Key: KWJYXCSWOGLZBI-UHFFFAOYSA-N
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Description

3-Bromo-5-chloro-6-fluoro-2-hydroxybenzaldehyde (CAS 1692795-76-8) is a multifunctional benzaldehyde derivative of high interest in advanced chemical synthesis and pharmaceutical research. With the molecular formula C7H3BrClFO2 and a molecular weight of 253.45 g/mol, this compound serves as a versatile and complex building block . The presence of three different halogens (bromine, chlorine, and fluorine) on the phenolic ring, alongside the reactive aldehyde and hydroxy groups, creates a sophisticated platform for constructing diverse molecular libraries. The specific arrangement of these substituents makes it a valuable precursor in metal-catalyzed cross-coupling reactions, such as Suzuki and Buchwald-Hartwig animations, which are fundamental to medicinal chemistry programs. Researchers utilize this scaffold in the development of potential active compounds, where the bromo and chloro groups act as handles for further functionalization, and the fluorine atom can be critical for modulating metabolic stability and bioavailability. The aldehyde group is particularly useful for synthesizing various heterocycles and Schiff bases. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications. Proper storage conditions and safe handling practices are required, as the compound may cause skin and eye irritation .

Properties

Molecular Formula

C7H3BrClFO2

Molecular Weight

253.45 g/mol

IUPAC Name

5-bromo-3-chloro-2-fluoro-6-hydroxybenzaldehyde

InChI

InChI=1S/C7H3BrClFO2/c8-4-1-5(9)6(10)3(2-11)7(4)12/h1-2,12H

InChI Key

KWJYXCSWOGLZBI-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=C(C(=C1Br)O)C=O)F)Cl

Origin of Product

United States

Preparation Methods

Direct Halogenation

Direct halogenation is often employed to introduce bromine, chlorine, and fluorine into the aromatic ring. The reaction uses halogenating agents such as bromine ($$Br2$$), chlorine ($$Cl2$$), and fluorinating reagents like Selectfluor or HF/pyridine.

Reaction Conditions:

  • Solvent: Acetic acid or dichloromethane
  • Catalyst: Iron powder or iodine for bromination; Lewis acids (e.g., AlCl₃) for chlorination
  • Temperature: Typically 0–50°C

Reaction Example:
$$ C7H4O2 + Br2 \xrightarrow{\text{Fe}} C7H3BrO_2 $$
This step selectively introduces bromine at the desired position on the aromatic ring.

Functional Group Introduction

The hydroxyl group (-OH) can be introduced via hydrolysis of an ester intermediate or through selective substitution reactions using phenol derivatives. The aldehyde group (-CHO) is typically added through formylation reactions such as the Reimer-Tiemann reaction or Vilsmeier-Haack reaction.

Reimer-Tiemann Reaction:
Phenol derivatives react with chloroform ($$CHCl_3$$) in the presence of a strong base (e.g., NaOH) to yield ortho-hydroxybenzaldehydes.

Sequential Halogenation

To achieve selective halogenation at multiple positions (e.g., bromine, chlorine, and fluorine), sequential reactions are performed:

  • Bromination using $$Br_2$$.
  • Chlorination using $$Cl_2$$ in the presence of AlCl₃.
  • Fluorination using Selectfluor or HF/pyridine.

Industrial Synthesis

Industrial preparation methods focus on optimizing yield and purity through controlled reaction conditions:

  • Continuous Flow Reactors: These systems allow precise control over temperature, pressure, and reagent concentrations, minimizing side reactions.
  • Automated Systems: Automated synthesis setups ensure reproducibility and scalability for large-scale production.

Purification Techniques

After synthesis, purification steps are essential to isolate this compound:

  • Crystallization: The compound is typically crystallized from solvents like ethanol or acetone.
  • Column Chromatography: Silica gel is used to separate impurities based on polarity.
  • Recrystallization: Further purification can be achieved by dissolving the crude product in a hot solvent and allowing slow cooling.

Data Table: Reaction Parameters

Step Reagents Solvent Catalyst Temperature (°C) Yield (%)
Bromination $$Br_2$$, Fe Acetic Acid Iron Powder 0–50 ~85
Chlorination $$Cl_2$$, AlCl₃ Dichloromethane Aluminum Chloride Room Temp ~80
Fluorination Selectfluor Acetonitrile None Room Temp ~75
Hydroxyl Introduction Phenol Derivative + NaOH Water None Reflux ~90
Aldehyde Formation Phenol Derivative + $$CHCl_3$$, NaOH Water None Reflux ~88

Chemical Reactions Analysis

Types of Reactions

3-Bromo-5-chloro-6-fluoro-2-hydroxybenzaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The halogen substituents (bromine, chlorine, fluorine) can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Nucleophiles such as amines, thiols, or alkoxides

Major Products Formed

    Oxidation: 3-Bromo-5-chloro-6-fluoro-2-hydroxybenzoic acid

    Reduction: 3-Bromo-5-chloro-6-fluoro-2-hydroxybenzyl alcohol

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

Chemical Properties and Synthetic Routes

3-Bromo-5-chloro-6-fluoro-2-hydroxybenzaldehyde is characterized by the molecular formula C7H4BrClFC_7H_4BrClF and features a benzaldehyde structure modified by the presence of halogen atoms and a hydroxyl group. The compound's unique reactivity is attributed to these substituents, which facilitate various chemical reactions.

Synthesis Methods:

  • Bromination and Chlorination : The synthesis typically involves bromination and chlorination of 2-hydroxybenzaldehyde. The bromine atom is introduced at the 3-position, while the chlorine atom is added at the 5-position.
  • Fluorination : Fluorine can be introduced using fluorinating agents such as potassium fluoride.
  • Hydroxylation : The hydroxyl group is retained from the starting material (2-hydroxybenzaldehyde), enhancing the compound's solubility and reactivity.

Chemistry

This compound serves as a vital building block in organic synthesis. Its halogenated structure makes it suitable for:

  • Suzuki Coupling Reactions : The bromine atom can participate in cross-coupling reactions to form more complex organic molecules.
  • Functional Group Transformations : The aldehyde group can undergo oxidation to yield carboxylic acids or reduction to form alcohols.
Reaction TypeCommon ReagentsProducts
OxidationPotassium permanganate3-Bromo-5-chloro-6-fluoro-2-hydroxybenzoic acid
ReductionSodium borohydride3-Bromo-5-chloro-6-fluoro-2-hydroxybenzyl alcohol
Nucleophilic SubstitutionAmines, thiolsVarious substituted benzaldehydes

Biology

In biological research, this compound is utilized to explore enzyme interactions and as a precursor for synthesizing biologically active molecules. For instance:

  • Enzyme Inhibition Studies : Compounds derived from this compound have been evaluated for their inhibitory effects on specific enzymes, showcasing potential therapeutic applications.

Medicine

The compound's potential therapeutic properties are being investigated, particularly in drug development targeting specific molecular pathways:

  • Anticancer Activity : Case studies have demonstrated that derivatives of this compound exhibit significant anticancer properties against various cancer cell lines, including breast and lung cancers. For example, hydrazones synthesized from this compound showed promising results in inhibiting tumor growth and cell proliferation.

Case Studies

  • Synthesis of Hydrazones : A study reported the synthesis of hydrazones derived from this compound and their evaluation for anticancer activity. These compounds displayed effective inhibition against MCF-7 breast cancer cells with IC50 values indicating potent activity (IC50 = 7.17 ± 0.94 µM) .
  • Biological Activity Assessment : Research highlighted that hydrazone derivatives exhibited good inhibitory activity against VEGFR-2, a critical target in cancer therapy, further validating the medicinal potential of compounds derived from this compound .

Mechanism of Action

The mechanism of action of 3-Bromo-5-chloro-6-fluoro-2-hydroxybenzaldehyde depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The presence of multiple halogen substituents can enhance its binding affinity and specificity towards certain molecular targets.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Physical and Chemical Properties

The table below compares key attributes of 3-Bromo-5-chloro-6-fluoro-2-hydroxybenzaldehyde with analogs from the evidence:

Compound Name Molecular Formula Substituents (Positions) Key Properties Applications/Reactivity
This compound (hypothetical) C₇H₃BrClFO₂ Br (3), Cl (5), F (6), OH (2) High polarity, moderate stability Pharmaceutical intermediate
5-Chloro-2-fluorobenzaldehyde C₇H₄ClFO Cl (5), F (2), CHO (1) Mp: ~25–30°C; soluble in organic solvents Agrochemical synthesis
3-Bromo-6-fluoro-2-methoxybenzaldehyde C₈H₆BrFO₂ Br (3), F (6), OCH₃ (2) Methoxy group reduces polarity vs. -OH Protected intermediate for drug design
2-Bromo-5-fluorobenzaldehyde C₇H₄BrFO Br (2), F (5), CHO (1) Lower boiling point (~200°C estimated) Suzuki coupling precursor
Key Observations:

Polarity and Solubility: The hydroxyl group in the target compound enhances hydrophilicity compared to methoxy (e.g., ) or non-hydroxylated analogs (e.g., ). This impacts purification and formulation in drug delivery .

Thermal Stability : Halogen position affects stability. For example, 1-Bromo-3-chloro-5-fluorobenzene () has a boiling point of 38°C , but aldehyde-containing derivatives likely exhibit higher boiling points due to hydrogen bonding .

Reactivity : Bromine at position 3 (target compound) may offer better steric accessibility for cross-coupling than bromine at position 2 () .

Biological Activity

3-Bromo-5-chloro-6-fluoro-2-hydroxybenzaldehyde is a halogenated aromatic compound characterized by its unique combination of bromine, chlorine, and fluorine substituents on a benzaldehyde framework. This compound has garnered attention due to its potential biological activities, which are influenced by its chemical structure and reactivity. This article provides an in-depth analysis of the biological activity of this compound, including relevant research findings, case studies, and comparative data.

  • Molecular Formula : C7H4BrClO2
  • Molecular Weight : 235.46 g/mol
  • Appearance : Pale yellow to yellow crystalline solid
  • Melting Point : 81.5 to 90.5 °C

The presence of halogen atoms (bromine, chlorine, and fluorine) enhances the compound's reactivity, allowing it to interact with various biological systems.

Mechanism of Biological Activity

The biological activity of this compound is primarily attributed to its ability to modulate enzyme activity and influence metabolic pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to alterations in their function. Additionally, the halogen substituents can affect the compound's binding affinity to various biological targets, potentially altering gene expression and signaling pathways.

Antioxidant Activity

Research indicates that halogenated benzaldehydes exhibit significant antioxidant properties. A study evaluated the ability of similar compounds to scavenge free radicals such as DPPH and ABTS. Although specific data for this compound is limited, its structural analogs have shown promising results in antioxidant assays .

Enzyme Modulation

Studies have demonstrated that halogenated benzaldehydes can modulate enzyme activity. For instance, enzyme assays have indicated that these compounds can act as inhibitors or activators depending on their concentration and the specific enzyme involved. The precise mechanisms are still under investigation but are believed to involve direct interactions with active sites on enzymes.

Comparative Analysis with Similar Compounds

Compound NameCAS NumberSimilarity Index
3-Bromo-5-chloro-4-hydroxybenzaldehyde1849-76-90.88
Methyl 3-bromo-5-chloro-2-hydroxybenzoate4068-71-70.87
3-Bromo-5-chloro-2-hydroxybenzyl alcohol116795-47-20.84
3,5-Dibromo-2-hydroxybenzaldehyde90-59-50.80

The table above illustrates compounds with structural similarities to this compound. These compounds may exhibit varying degrees of biological activity due to differences in their functional groups or substituents.

Case Studies

  • Antimicrobial Properties : A study investigated the antimicrobial effects of halogenated benzaldehydes against various bacterial strains. The results indicated that certain derivatives exhibited significant inhibitory effects, suggesting potential applications in developing antimicrobial agents.
  • Cancer Research : In vitro studies have explored the cytotoxic effects of halogenated benzaldehydes on cancer cell lines. Preliminary findings suggest that these compounds may induce apoptosis in cancer cells through oxidative stress mechanisms .

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